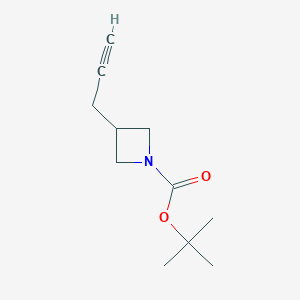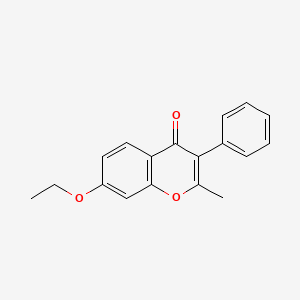
tert-Butyl 3-(prop-2-yn-1-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-Butyl 3-(prop-2-yn-1-yl)azetidine-1-carboxylate and related azetidine compounds involves several key steps, including regioselective allylation, tosylation, and intramolecular N-alkylation. For instance, azetidine-2-carboxylic acid analogs with various side chains have been synthesized through modification of tert-butyl ester derivatives. Such processes often involve several steps, including esterification, protection/deprotection of functional groups, and selective reductions (Sajjadi & Lubell, 2008).
Molecular Structure Analysis
The molecular structure of tert-Butyl 3-(prop-2-yn-1-yl)azetidine-1-carboxylate and its analogs has been a subject of study, with efforts aimed at elucidating the conformation and stereochemistry of these compounds. Techniques such as X-ray diffraction analysis have been employed to determine the crystal structure of synthesized compounds, providing insights into the stereochemical configuration and molecular conformation (Moriguchi et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving tert-Butyl 3-(prop-2-yn-1-yl)azetidine-1-carboxylate often exploit the compound's reactive functional groups to achieve selective transformations. For example, the presence of the azetidine ring and the ester functionality allows for reactions such as nucleophilic substitutions, cycloadditions, and rearrangements. These reactions are pivotal for the further functionalization of the azetidine core and the synthesis of complex molecules (Yadav & Sriramurthy, 2005).
Applications De Recherche Scientifique
Synthesis of N-Heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including azetidines. This methodology facilitates access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, representing structural motifs in many natural products and therapeutically applicable compounds (Philip et al., 2020).
Environmental and Health Impact
Synthetic phenolic antioxidants (SPAs), including tert-butylated compounds like BHT and DBP, are used across various industries for their oxidative retardation properties. Studies on the environmental occurrence, human exposure, and toxicity of SPAs have highlighted their presence in various matrices and potential health implications, indicating the need for further investigation into safer alternatives (Liu & Mabury, 2020).
Bioactive Molecules Separation
Three-phase partitioning (TPP) is a novel, non-chromatographic bioseparation technology attracting attention for the separation and purification of bioactive molecules. It offers a rapid, green, efficient, economical, and scalable approach, relevant for food, cosmetics, and medicine applications. This includes the potential for separating compounds with tert-butyl groups (Yan et al., 2018).
Food Industry Applications
In the meat industry, there's a trend towards using natural antioxidants, such as rosemary and oregano, over synthetic ones like tert-butylhydroquinone (TBHQ), to prevent oxidation without compromising product quality. This reflects a broader shift towards cleaner labels and safer ingredients in food processing (Oswell et al., 2018).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
tert-butyl 3-prop-2-ynylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-6-9-7-12(8-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCUKMXOJHHWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(prop-2-yn-1-yl)azetidine-1-carboxylate | |
CAS RN |
1463502-41-1 |
Source


|
| Record name | tert-butyl 3-(prop-2-yn-1-yl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2496043.png)

![6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2496045.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2496049.png)



![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2496056.png)

![4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole](/img/structure/B2496058.png)


